molecular formula C14H15FN4O4S B11304380 5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

5-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

Cat. No.: B11304380
M. Wt: 354.36 g/mol
InChI Key: MKQNVHXJSXNINE-UHFFFAOYSA-N
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Description

5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Batch Processing: Conducting the reactions in large reactors with precise control over temperature, pressure, and reaction time.

    Continuous Flow Processing: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}-2-hydroxy-3,4-dihydropyrimidin-4-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its fluorophenyl and sulfonyl groups contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C14H15FN4O4S

Molecular Weight

354.36 g/mol

IUPAC Name

5-[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C14H15FN4O4S/c15-10-1-3-11(4-2-10)18-5-7-19(8-6-18)24(22,23)12-9-16-14(21)17-13(12)20/h1-4,9H,5-8H2,(H2,16,17,20,21)

InChI Key

MKQNVHXJSXNINE-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CNC(=O)NC3=O

Origin of Product

United States

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